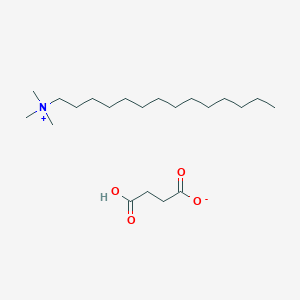
N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate typically involves the quaternization of tetradecan-1-amine with trimethylamine, followed by the reaction with 3-carboxypropanoic acid. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or hydroxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted ammonium compounds .
Aplicaciones Científicas De Investigación
N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt biological membranes. This interaction can lead to increased permeability and potential antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s ability to insert itself into the membrane structure .
Comparación Con Compuestos Similares
Similar Compounds
Tetradecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Dodecyltrimethylammonium chloride: Commonly used in industrial applications as a surfactant.
Uniqueness
N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant properties and interaction with biological membranes .
Propiedades
Número CAS |
591233-20-4 |
|---|---|
Fórmula molecular |
C21H43NO4 |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
4-hydroxy-4-oxobutanoate;trimethyl(tetradecyl)azanium |
InChI |
InChI=1S/C17H38N.C4H6O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;5-3(6)1-2-4(7)8/h5-17H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/q+1;/p-1 |
Clave InChI |
APOFPOYWMIZOKI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)C.C(CC(=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
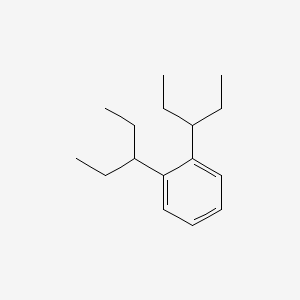
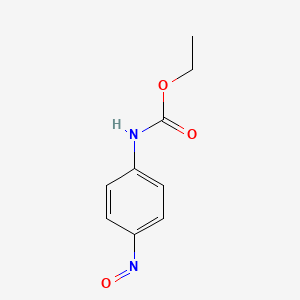
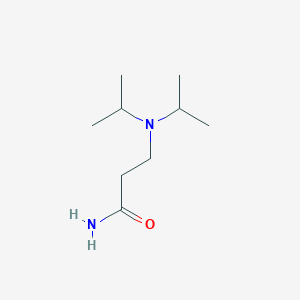
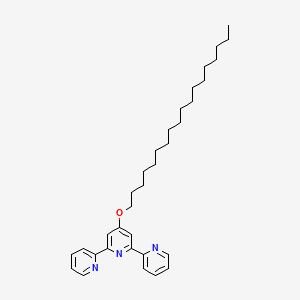
![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
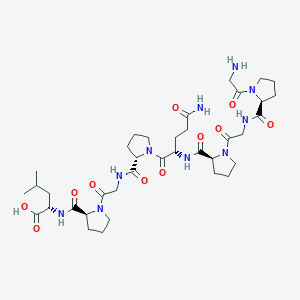
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
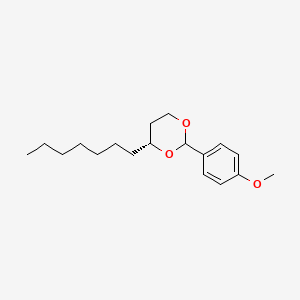
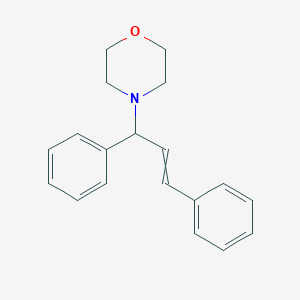
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
